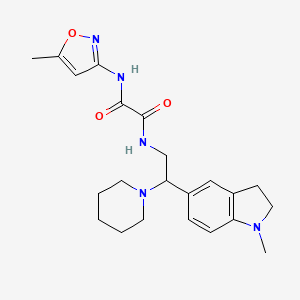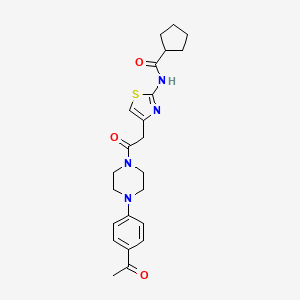![molecular formula C28H27N5O3S B2576418 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide CAS No. 901756-02-3](/img/structure/B2576418.png)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide” is a compound that belongs to the class of 2-Amino [1,2,4]triazolo [1,5-c]quinazolines . It has a molecular formula of C26H20F3N5O3S and a molecular weight of 539.53.
Synthesis Analysis
The synthesis of this compound involves the use of synthetic strategies to gain access to a broad range of derivatives including novel polyheterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-c]quinazoline core, which is an important pharmacophore considered as a privileged structure .
Scientific Research Applications
Benzodiazepine Binding Activity
Research has explored tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which show high affinity for benzodiazepine receptors. A study by Francis et al. (1991) synthesized 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with significant binding affinity to the benzodiazepine receptor. This compound and its analogues were potent benzodiazepine antagonists in rat models, indicating potential applications in neuropsychiatric research (Francis et al., 1991).
Antimicrobial Activity
A series of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and evaluated for antimicrobial activity by Antipenko et al. (2009). These compounds demonstrated significant activity against various microorganisms, including Escherichia coli and Candida albicans. The research highlights the potential of these compounds in developing new antimicrobial agents (Antipenko et al., 2009).
Antihistaminic Agents
A study by Alagarsamy et al. (2008) on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized from butyl amine, revealed significant in vivo H(1)-antihistaminic activity. These compounds effectively protected animals from histamine-induced bronchospasm, suggesting their utility in allergy and respiratory disorder treatments (Alagarsamy et al., 2008).
Nematicidal and Antimicrobial Agents
Reddy et al. (2016) synthesized a series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones and tested them for antimicrobial and nematicidal properties. These compounds showed significant activity against a range of microorganisms and nematodes, indicating their potential in agricultural and pharmaceutical applications (Reddy et al., 2016).
Antiinflammatory Activity
Gineinah et al. (2002) explored the synthesis of 2-aryl-4-oxo-1-(4-quinazolyl)quinazolines, which exhibited promising antiinflammatory potencies. These novel compounds could be valuable in developing new anti-inflammatory drugs (Gineinah et al., 2002).
Anticonvulsant Activity
Zhang et al. (2015) synthesized a series of 4-(substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones with significant anticonvulsant activity. Their findings suggest potential applications in the treatment of epilepsy and other seizure disorders (Zhang et al., 2015).
Future Directions
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-5-24(27(34)29-19-13-9-10-17(2)14-19)37-28-30-21-16-23(36-4)22(35-3)15-20(21)26-31-25(32-33(26)28)18-11-7-6-8-12-18/h6-16,24H,5H2,1-4H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQYALTYZFTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)
![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)


![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)


![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)


![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

